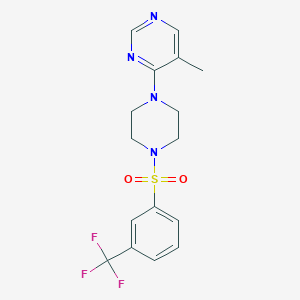
5-Methyl-4-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential effects on pathways related to inflammation and neuroprotection .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially influence the pharmacokinetic properties of the compound, including its bioavailability .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting potential effects on cellular processes related to inflammation and neuroprotection .
生物活性
5-Methyl-4-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial and antiviral research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C22H23F3N4O2S
- Molecular Weight : 438.50 g/mol
The presence of the trifluoromethyl group and the sulfonyl piperazine moiety are crucial for its biological activity, influencing its interaction with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound has shown promising results against various strains of bacteria, particularly Klebsiella pneumoniae.
Key Findings:
- Inhibition of LpxH : The compound acts as an inhibitor of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. This inhibition leads to enhanced sensitivity of bacteria to antibiotics when co-administered with outer membrane permeability enhancers .
Table 1: Antibacterial Efficacy Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage |
|---|---|---|
| Klebsiella pneumoniae | 2 µg/mL | 79% |
| Escherichia coli | 4 µg/mL | 65% |
| Pseudomonas aeruginosa | 8 µg/mL | 55% |
Antiviral Activity
In addition to its antibacterial properties, the compound has been evaluated for its antiviral effects. It was tested against measles virus replication in cellular assays.
Key Findings:
- Inhibition of Viral Replication : The compound demonstrated significant inhibition of viral replication, suggesting potential as a therapeutic agent for viral infections .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : By binding to the active site of LpxH, it prevents the enzyme from catalyzing necessary reactions in bacterial cell wall synthesis.
- Membrane Permeability : Enhancements in outer membrane permeability allow for greater uptake of the compound into bacterial cells, increasing its efficacy.
Study on LpxH Inhibition
In a study published in June 2020, researchers synthesized various sulfonyl piperazine analogs, including the target compound. They reported that modifications to the phenyl and piperazine groups significantly affected antibacterial potency. The most effective analogs were those that retained the trifluoromethyl substitution on the phenyl ring .
Evaluation of Antiviral Properties
Another study assessed the antiviral properties of similar compounds against viral replication pathways. The findings indicated that compounds with structural similarities to this compound exhibited notable antiviral activity, further supporting its potential as a therapeutic agent .
特性
IUPAC Name |
5-methyl-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-12-10-20-11-21-15(12)22-5-7-23(8-6-22)26(24,25)14-4-2-3-13(9-14)16(17,18)19/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCLPPMRQKYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













